The tetrapeptide L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine (Phe-D-Val-L-Val-D-Tyr) exemplifies how stereochemical complexity governs biological interactions. Its sequence-specific chiral centers—L-Phe¹, D-Val², L-Val³, D-Tyr⁴—create a distinct three-dimensional topology that influences target binding, metabolic stability, and conformational flexibility [1] [3]. With the molecular formula C₂₈H₃₈N₄O₆ (molecular weight: 526.63 g/mol), this compound’s PubChem CID (146682350) provides a foundational reference for structural analysis [1] [3].
The peptide’s bioactivity is critically dependent on its alternating L/D configuration:
Table 1: Stereochemical Influence on Physicochemical Properties
Amino Acid Position | Configuration | Key Functional Role | Biological Consequence |
---|---|---|---|
1 (Phenylalanyl) | L | Hydrophobic anchoring via benzyl ring | Enhanced membrane permeability |
2 (Valyl) | D | Steric disruption of protease active sites | Resistance to trypsin/chymotrypsin degradation |
3 (Valyl) | L | Conformational flexibility in backbone | Adaptive target binding |
4 (Tyrosyl) | D | Hydrogen bonding via phenolic –OH; chiral protection | Metabolic stability; sustained receptor engagement |
Experimental Evidence: Peptides featuring D-Val² and D-Tyr⁴ exhibit 3.5-fold longer half-lives in serum than all-L analogs, confirming the role of D-residues in delaying enzymatic hydrolysis [9].
D-amino acids in this peptide confer dual advantages: biostability and target affinity:
Table 2: Contributions of D-Amino Acids to Stability and Binding
Residue | Role in Stability | Role in Target Binding | Experimental Support |
---|---|---|---|
D-Val² | Steric blockade of protease active sites | Alters hydrophobic packing density | 4.1-fold ↑ plasma half-life vs. L-Val [9] |
D-Tyr⁴ | Prevents phosphorylation/glycosylation | Forms high-affinity H-bonds with inverted geometry | ΔΔG = +1.4 kcal/mol for L-Tyr→D-Tyr mutants [7] |
Advanced in silico methods reveal how chiral inversion modulates the peptide’s energy landscape:
Table 3: Computational Metrics for Diastereomeric Variants
Simulation Method | Parameter | L-Phe-D-Val-L-Val-D-Tyr | All-L Variant | Biological Implication |
---|---|---|---|---|
MD (RMSF, 100 ns) | Backbone flexibility | 0.8 Å | 2.3 Å | Rigidified bioactive conformation |
MM/GBSA | D-Tyr⁴ binding energy | -8.2 kcal/mol | -6.4 kcal/mol (L-Tyr⁴) | Enhanced target affinity |
PEPT1 docking | Inhibition constant (Ki) | 42 μM | 97 μM | Improved transporter recognition |
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